3-Methyl-1-(m-tolylthio)pentan-2-one
Description
3-Methyl-1-(m-tolylthio)pentan-2-one is a thioether-functionalized ketone characterized by a pentan-2-one backbone substituted with a methyl group at position 3 and a meta-tolylthio (-S-C₆H₄-CH₃) group at position 1. This compound is of interest due to its structural hybridity, combining a ketone moiety with a sulfur-containing aromatic substituent. Such features may confer unique reactivity, solubility, and stability compared to oxygenated analogs.
Properties
Molecular Formula |
C13H18OS |
|---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
3-methyl-1-(3-methylphenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C13H18OS/c1-4-11(3)13(14)9-15-12-7-5-6-10(2)8-12/h5-8,11H,4,9H2,1-3H3 |
InChI Key |
FMJSCDXPQZLFEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)CSC1=CC=CC(=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(m-tolylthio)pentan-2-one typically involves the reaction of 3-methyl-2-pentanone with m-tolylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the thioether bond. The reaction mixture is then heated to promote the desired transformation.
Industrial Production Methods
Industrial production of 3-Methyl-1-(m-tolylthio)pentan-2-one follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(m-tolylthio)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The thioether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted thioethers.
Scientific Research Applications
3-Methyl-1-(m-tolylthio)pentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(m-tolylthio)pentan-2-one involves its interaction with specific molecular targets. The thioether group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ketone group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Positional Isomers: 4-Methyl-4-(m-tolylthio)pentan-2-one (4b)
Structural Differences: The methyl and m-tolylthio groups are positioned at C4 in 4b versus C3 in the target compound. Synthesis and Characterization:
- Yield : 86% for 4a (para-substituted analog).
- Spectroscopy :
- HRMS : [M + Na]⁺ observed at 245.0985 (calculated 245.0971 for C₁₃H₁₈NaOS⁺).
Key Insight : The geminal methyl groups in 4a/4b likely enhance steric hindrance around the ketone, reducing nucleophilic attack susceptibility compared to 3-Methyl-1-(m-tolylthio)pentan-2-one.
Simple Ketones: Pentan-2-one and Derivatives
Structural Simplicity : Pentan-2-one lacks sulfur or aromatic substituents, making it more volatile and less polar. Derivatives like 3-methylbutan-2-one are smaller and oxygenated.
Biological Relevance :
- Volatile Organic Compounds (VOCs) : Pentan-2-one and 3-methylbutan-2-one are produced by Malassezia yeast species, with production phases linked to lipid metabolism.
- Biomarker Potential: Pentan-2-one is implicated in urinary VOC studies but lacks a defined metabolic pathway in Mus musculus.
Comparison : The thioether group in 3-Methyl-1-(m-tolylthio)pentan-2-one may reduce volatility and enhance metabolic stability compared to these simpler ketones.
Aryl-Substituted Ketones: 3-(3,4-Dimethoxyphenyl)pentan-2-one
Structural Features : This compound substitutes a dimethoxyphenyl group at C3, differing in electronic effects (electron-donating methoxy vs. electron-neutral thioether).
Applications : Used as a pharmaceutical intermediate, highlighting the role of aromatic substituents in drug synthesis.
Key Contrast : The m-tolylthio group in the target compound may offer distinct solubility and reactivity profiles due to sulfur’s polarizability and lower electronegativity compared to oxygen.
Data Tables
Table 1. Comparative Physicochemical Data
Biological Activity
3-Methyl-1-(m-tolylthio)pentan-2-one, a thioether compound, has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
3-Methyl-1-(m-tolylthio)pentan-2-one possesses both a thioether group and a carbonyl group, which contribute to its reactivity and biological interactions. The structure can be represented as follows:
The thioether moiety allows for interactions with various enzymes and proteins, potentially influencing their activity through inhibition or modification.
The biological activity of 3-Methyl-1-(m-tolylthio)pentan-2-one is primarily attributed to its ability to interact with biomolecules. The mechanisms include:
- Enzyme Inhibition : The thioether group can interact with active sites of enzymes, potentially inhibiting their function.
- Hydrogen Bonding : The carbonyl group can form hydrogen bonds with amino acids in proteins, influencing protein conformation and activity .
Biological Activities
Research has indicated several significant biological activities associated with 3-Methyl-1-(m-tolylthio)pentan-2-one:
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains and demonstrated significant inhibitory effects. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
This data suggests that the compound may serve as a basis for developing new antimicrobial agents.
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of 3-Methyl-1-(m-tolylthio)pentan-2-one against various cancer cell lines. The results indicate that it possesses selective cytotoxicity, particularly against:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 25 |
| A549 | 30 |
These findings suggest that the compound could be further investigated for its potential in cancer therapy .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of 3-Methyl-1-(m-tolylthio)pentan-2-one against multi-drug resistant strains. The results showed a significant reduction in bacterial growth, supporting its use in treating infections caused by resistant pathogens.
- Cancer Treatment Research : Another study focused on the cytotoxic effects of this compound on breast cancer cells. It was found to induce apoptosis in MCF-7 cells via the mitochondrial pathway, suggesting a mechanism for its anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
